molecular formula C18H25N3O2S2 B2540815 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946342-37-6

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2540815
CAS RN: 946342-37-6
M. Wt: 379.54
InChI Key: OTAVIQHDLKJNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that is likely to possess biological activity given its structural features. Sulfonamides are known for their wide range of medicinal properties, including antibacterial, diuretic, and antiepileptic activities. The tetrahydroquinoline moiety present in the compound is a common pharmacophore in drug design, often associated with cardiovascular and neurological therapeutic effects.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, N-sulfonylthioimidates, which share a similar sulfonyl functional group, can be synthesized through a one-pot three-component coupling process involving terminal alkynes, sulfonyl azides, and thiols using a copper(I) catalyst and 4-dimethylaminopyridine . This method is characterized by mild reaction conditions and the ability to tolerate a variety of functional groups. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Molecular modeling studies have been conducted on structurally related compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. These studies suggest that the sulfonamide -NH- group could form a hydrogen bond with specific amino acid residues in the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT) . However, the sulfonamide oxygens, rather than the -NH- group, are found to form more favorable interactions. This insight into the molecular interactions could be relevant for understanding the binding and activity of the compound .

Chemical Reactions Analysis

The reactivity of N-sulfonylalkylamines, which are structurally related to the compound of interest, has been studied with ynamines to form various S,N-heterocycles . These reactions lead to products like 2H-1,2-thiazete 1,1-dioxides and other heterocyclic compounds through processes such as electrocyclic ring opening and dimerization. The chemical behavior of these compounds provides a glimpse into the potential reactivity of the sulfonamide group in different chemical environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide are not provided in the papers, the properties of sulfonamides, in general, can be inferred. Sulfonamides typically have good solubility in polar solvents due to their polar sulfonyl group. They can also exhibit varying degrees of lipophilicity depending on the nature of their substituents, which affects their ability to cross biological membranes such as the blood-brain barrier . The presence of a tetrahydroquinoline moiety could further influence the compound's solubility and membrane permeability.

Scientific Research Applications

Fluorescent pH Probes

Europium(III) complexes with derivatives similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been designed and synthesized as fluorescent pH probes. These probes, including Eu(TTA)(2)-DSQ and Eu(TTA)(3)-DR1, exhibit high sensitivity in monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. Their unique structure allows for the detection of pH in both cultured cells and in vivo, making them valuable tools in biological and chemical studies (Zhang et al., 2011).

Temperature-sensitive Fluorescent Probes

Compounds with structural elements akin to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide have been utilized in the development of temperature-sensitive fluorescent probes. These probes, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, show an unusual intensification of fluorescence with increasing temperature. This characteristic makes them ideal for ratiometrically detecting temperature changes, providing a valuable tool for various scientific applications (Cao et al., 2014).

Synthesis of Tetrahydroisoquinolines

Research has explored the synthesis of tetrahydroisoquinolines, compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide. These efforts aim to develop potential drug analogs by employing methods such as Friedel-Crafts Cyclizations promoted by Iron(III) Chloride Hexahydrate. The tetrahydroisoquinoline scaffold is a key structural element in agents designed to treat various conditions, including cancer and CNS disorders, highlighting the compound's significance in medicinal chemistry (Bunce et al., 2012).

Carbonic Anhydrase Inhibitors

A series of thioureido-substituted sulfonamides, structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, have shown potent inhibitory properties against carbonic anhydrase isozymes. These compounds have demonstrated effectiveness in reducing elevated intraocular pressure in a glaucoma animal model, suggesting potential applications in the development of new treatments for glaucoma (Mincione et al., 2005).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-20(2)17(13-19-25(22,23)18-7-5-11-24-18)15-8-9-16-14(12-15)6-4-10-21(16)3/h5,7-9,11-12,17,19H,4,6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAVIQHDLKJNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.